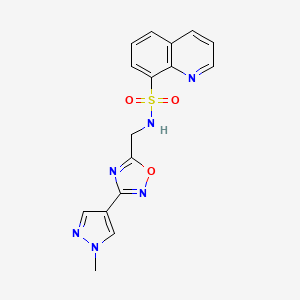
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-8-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C16H14N6O3S and its molecular weight is 370.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-8-sulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline backbone linked to an oxadiazole and pyrazole moiety. Its structural complexity contributes to its diverse biological activities.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₄O₃S |
| Molecular Weight | 318.35 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO, ethanol |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.
In Vitro Studies
In vitro evaluations have revealed the following:
- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.5 to 8 µg/mL against Staphylococcus aureus and Escherichia coli .
- Minimum Bactericidal Concentration (MBC) : The MBC values were determined to be between 1 and 16 µg/mL for the same pathogens, indicating its bactericidal potential .
Biofilm Inhibition
The compound has also demonstrated the ability to inhibit biofilm formation in Staphylococcus aureus, which is crucial for preventing persistent infections .
The mechanism by which this compound exerts its antimicrobial effects is believed to involve:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis .
- Disruption of Membrane Integrity : The quinoline moiety may interact with bacterial membranes, leading to increased permeability and cell lysis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key observations include:
- Pyrazole Substitution : Variations in the pyrazole ring significantly affect antimicrobial potency. For instance, substituents at the 4-position enhance activity against Gram-positive bacteria .
- Oxadiazole Variants : Different oxadiazole derivatives have shown varying levels of activity, suggesting that electronic and steric factors play a critical role in bioactivity .
Comparative Analysis of Related Compounds
| Compound Name | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| N-(4-methylphenyl)-N'-(1-methylpyrazol)thiazole | 2 | 4 | Antifungal |
| N-(3-(1-methylpyrazol))quinoline | 0.5 | 1 | Antibacterial |
| N-(3-(1-methylpyrazol)-1,2,4-oxadiazole) | 0.75 | 3 | Antibacterial |
Study on Antimicrobial Efficacy
A recent study investigated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound successfully inhibited growth in resistant E. coli strains with an MIC of 2 µg/mL, showcasing its potential as a therapeutic agent in combating antibiotic resistance .
Clinical Relevance
The compound's relevance extends beyond laboratory findings; it has been considered for further development into a pharmaceutical agent due to its favorable safety profile observed in preliminary toxicological studies.
属性
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3S/c1-22-10-12(8-18-22)16-20-14(25-21-16)9-19-26(23,24)13-6-2-4-11-5-3-7-17-15(11)13/h2-8,10,19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQYFMSGWWDPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














